molecular formula C11H16O2 B13896462 Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate

Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate

Cat. No.: B13896462
M. Wt: 180.24 g/mol
InChI Key: JMMLJZJUVKEVCK-UHFFFAOYSA-N
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Description

Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate, also known as Methyl Perillate, is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . Its CAS Registry Number is 26460-67-3 . This compound is recognized for its application as a fragrance ingredient, finding use in the formulation of various scents . As a fragrance chemical, it contributes to the sensory profile of end products and is relevant in research focused on odor counteraction, such as in encapsulated fragrance systems for products like air fresheners and sanitary products . This product is intended for research and development purposes as a chemical intermediate or reference standard. It is strictly for professional laboratory use only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 4-prop-1-en-2-ylcyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h6,9H,1,4-5,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMLJZJUVKEVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Grignard Reagent Addition to 3-Ethoxy-2-cyclohexenone

One established approach to prepare substituted 2-cyclohexenones involves the reaction of 3-ethoxy-2-cyclohexenone with Grignard reagents. This method is described as follows:

  • 3-Ethoxy-2-cyclohexenone (10 mmol) is dissolved in tetrahydrofuran (10 mL).
  • A Grignard reagent (RMgBr, 1 M in diethyl ether or tetrahydrofuran, 1.5–2.0 equivalents) is added dropwise at 0 °C under an inert atmosphere.
  • The mixture is allowed to warm to room temperature and stirred until the starting material is consumed (2–18 hours).
  • The reaction is quenched with 1 M hydrochloric acid at 0 °C.
  • The organic layer is separated, extracted, washed, dried, and concentrated.
  • The crude product is purified by flash column chromatography to yield 3-substituted 2-cyclohexenones.

This method allows for the introduction of various substituents, including the isopropenyl group, by selecting the appropriate Grignard reagent.

Oxidative Conversion of Mono-substituted Cyclohexanones to Cyclohexenones

Mono-substituted cyclohexanones can be converted to the corresponding cyclohexenones using palladium-catalyzed oxidation:

  • Mono-substituted cyclohexanone (5 mmol) is combined with palladium(II) trifluoroacetate (0.05 equivalents) in acetic acid (20 mL) with dimethyl sulfoxide (0.1 equivalents).
  • The mixture is stirred under oxygen atmosphere at 80 °C for 12 hours.
  • After reaction completion, acetic acid is removed under vacuum.
  • The product is purified by column chromatography to yield mono-substituted 2-cyclohexenones.

This method can be used to prepare intermediates for further functionalization toward methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate.

Michael Addition and Cyclocondensation Approaches

Michael addition reactions of active methylene compounds such as ethyl acetoacetate to α,β-unsaturated ketones (chalcones) have been used to synthesize cyclohexenone derivatives structurally related to this compound:

  • Chalcones react with ethyl acetoacetate in the presence of a strong base such as potassium tert-butoxide in dichloromethane at room temperature for 3–4 hours.
  • The crude product is purified by silica gel column chromatography and recrystallization.
  • Yields reported are high, ranging from 83% to 94%.

This approach allows for the formation of substituted cyclohexenones with ester groups, which can be further modified to the methyl ester form.

Esterification and Functional Group Transformations

Esterification of cyclohexene carboxylic acids or their derivatives is a critical step in preparing methyl esters:

  • Esterification can be achieved using methyl iodide and potassium carbonate in the presence of a base.
  • Side reactions such as transesterification and dimerization can occur but can be minimized by controlling reaction conditions.
  • Purification is done by flash chromatography.

This step is often performed after ring functionalization to install the methyl ester group at the carboxyl position.

Alternative Strategies for Side Chain Extension

For the introduction of the prop-1-en-2-yl substituent, iterative Wittig reactions and Horner–Wittig reactions have been employed to extend aldehyde side chains, followed by hydrolysis and esterification to yield the desired methyl ester compound:

  • Wittig reactions with (methoxymethyl)triphenylphosphonium chloride extend the aldehyde chain.
  • Enol ether hydrolysis converts intermediates to aldehydes.
  • Horner–Wittig reaction with methyl 2-diethylphosphonopropanoate in the presence of base forms diene diesters.
  • Subsequent hydrogenation and purification steps yield the target this compound derivatives.

Patent-Reported Synthetic Routes

Patent WO2021046636A1 describes cannabinoid derivatives and their precursors, including cyclohexene carboxylates with prop-1-en-2-yl substituents. The synthetic methods include:

  • Use of zinc bromide catalysis.
  • Suspension and reaction conditions tailored for monocyclic groups.
  • Synthesis reactions involving stepwise functional group transformations.

While detailed experimental procedures are proprietary, the patent underscores the importance of controlled catalytic conditions and precursor design in synthesizing this compound and related compounds.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range Notes
Grignard addition to 3-ethoxy-2-cyclohexenone RMgBr (1.5–2 equiv), THF, 0 °C to RT High (not specified) Versatile for various substituents including isopropenyl
Pd-catalyzed oxidation of cyclohexanones Pd(TFA)2 (0.05 equiv), O2, DMSO, AcOH, 80 °C, 12 h Moderate to High Effective for mono-substituted cyclohexanones
Michael addition with ethyl acetoacetate KOt-Bu base, CH2Cl2, RT, 3–4 h 83–94% High yields, forms cyclohexenone esters
Esterification with methyl iodide MeI, K2CO3, base Moderate to High Side reactions possible, requires careful control
Wittig/Horner–Wittig chain extension Phosphonium salts, base, hydrolysis, hydrogenation Moderate (60–75%) Multi-step, allows precise side chain installation

Research Findings and Notes

  • The Grignard addition method provides a flexible route to cyclohexenone derivatives but requires careful temperature and atmosphere control to avoid side reactions.
  • Palladium-catalyzed oxidation offers a selective and mild approach to introduce unsaturation in cyclohexanones, facilitating further functionalization.
  • Michael addition using potassium tert-butoxide base is superior to sodium hydroxide in terms of yield and reaction time for cyclohexenone ester synthesis.
  • Esterification steps can suffer from transesterification leading to dimer and trimer byproducts; these can be minimized by optimizing reaction conditions and purification strategies.
  • Side chain extension via Wittig and Horner–Wittig reactions enables the installation of the prop-1-en-2-yl group with good overall yields, though multiple steps are involved.
  • Patent literature emphasizes the use of catalytic systems like zinc bromide to facilitate synthesis of cannabinoid-related cyclohexene carboxylates, which include this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the synthesis of proteins required for cell division, leading to apoptosis in certain cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1 compares Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate with structurally related cyclohexene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP Applications/Notes Reference
This compound C₁₁H₁₆O₂ 180.24 Methyl carboxylate, isopropenyl 2.462 Intermediate, agrochemicals
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate C₂₂H₁₈ClFO₃ 392.83 Ethyl carboxylate, oxo, aryl halides N/A Synthon for spiro compounds, drug discovery
[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate C₁₂H₁₈O₂ 194.28 Acetate ester, isopropenyl 3.93 HPLC analysis standard, fragrances
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₂ClNO₂ 177.63 Cyclobutane, methylamino, hydrochloride N/A Pharmaceutical intermediate

Key Observations:

Substituent Effects on Lipophilicity : The acetate derivative (logP = 3.93) is more lipophilic than the target compound (logP = 2.462), highlighting how ester group modifications influence solubility and partitioning behavior .

Ring Strain and Reactivity: Methyl 1-(methylamino)cyclobutanecarboxylate contains a strained cyclobutane ring, which may enhance reactivity compared to the more stable cyclohexene ring in the target compound .

Aromatic vs. Aliphatic Substituents : Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate incorporates electron-withdrawing aryl halides, which alter electronic properties and enable applications in medicinal chemistry .

Physicochemical Properties

Table 2 summarizes thermal and thermodynamic properties:

Property Target Compound Ethyl 6-(4-chlorophenyl) Derivative [4-(Prop-1-en-2-yl)...]methyl acetate
Tboil (K) 547.62 N/A N/A
Δfgas (kJ/mol) -298.90 N/A N/A
Crystal Structure Not reported Envelope/half-chair conformations Not reported

Key Findings:

  • The Ethyl 6-(4-chlorophenyl) derivative exhibits conformational flexibility in its cyclohexene ring (envelope, half-chair, and screw-boat conformations), which may influence its solid-state packing and solubility .
  • The target compound’s Δfgas (-298.90 kJ/mol) suggests moderate stability, though experimental validation is needed .

Biological Activity

Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate, also known as methyl perillate, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16O2C_{11}H_{16}O_2, with a molecular weight of approximately 180.24 g/mol. Its structure features a cyclohexene ring substituted with a prop-1-en-2-yl group and a methoxycarbonyl group, which contribute to its unique reactivity and biological activity .

Biological Activities

This compound exhibits various biological activities, including:

  • Antioxidant Properties : Studies indicate that this compound can scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects : Research shows that methyl perillate can inhibit the production of pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, indicating its potential as a natural preservative or therapeutic agent .

The biological effects of this compound are largely attributed to its ability to interact with specific molecular targets in the body:

  • Cell Signaling Pathways : It modulates pathways involved in inflammation and apoptosis, particularly through the inhibition of the NLRP3 inflammasome, which plays a critical role in neuroinflammation and other inflammatory conditions .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation, contributing to its overall protective effects on cells .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated antioxidant properties in vitro, showing significant reduction in reactive oxygen species (ROS) levels.
Study 2Found that methyl perillate reduced IL-6 and TNF-alpha levels in macrophage cultures, indicating anti-inflammatory effects.
Study 3Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation.

Applications

Due to its diverse biological activities, this compound has potential applications in various fields:

Pharmaceuticals : Its anti-inflammatory and antioxidant properties make it a candidate for developing treatments for chronic inflammatory diseases.

Food Industry : As a natural flavoring agent with antimicrobial properties, it can be used to enhance food safety and quality.

Cosmetics : Its antioxidant effects may be beneficial in skincare formulations aimed at reducing oxidative damage.

Q & A

Q. What computational tools validate experimental vs. theoretical structural parameters?

  • Gaussian or ORCA performs DFT calculations to compare experimental bond lengths/angles with gas-phase optimized structures. For cyclohexenone derivatives, deviations >0.02 Å may indicate crystal packing effects .

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